molecular formula C12H12BNO3 B1431434 2-(3-Methylphenoxy)pyridine-5-boronic acid CAS No. 1793003-62-9

2-(3-Methylphenoxy)pyridine-5-boronic acid

Cat. No.: B1431434
CAS No.: 1793003-62-9
M. Wt: 229.04 g/mol
InChI Key: PDBLSVZYYLJCIH-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)pyridine-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 3-methylphenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This method typically employs a halogenated pyridine derivative and a boronic acid or boronate ester as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Another method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts. This approach allows for the selective introduction of the boronic acid group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)pyridine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Acetate: Used as a catalyst in Suzuki-Miyaura coupling reactions.

    Potassium Carbonate: Acts as a base in coupling reactions.

    Toluene or Ethanol: Common solvents used in the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenol or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)pyridine-5-boronic acid is primarily related to its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylphenoxy)pyridine-5-boronic acid is unique due to the presence of the 3-methylphenoxy group, which imparts distinct electronic and steric properties to the molecule. This makes it particularly useful in reactions where selective functionalization is required. Additionally, its ability to form stable complexes with nucleophiles enhances its utility in various applications, including drug development and material science.

Properties

IUPAC Name

[6-(3-methylphenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBLSVZYYLJCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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